molecular formula C6H14N2 B3228918 1-Cyclobutylethane-1,2-diamine CAS No. 1270470-80-8

1-Cyclobutylethane-1,2-diamine

Cat. No.: B3228918
CAS No.: 1270470-80-8
M. Wt: 114.19
InChI Key: SVDZLAYWEAZOOK-UHFFFAOYSA-N
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Description

Significance of Cyclobutyl Diamines in Contemporary Organic Synthesis

Cyclobutane (B1203170) derivatives are increasingly recognized for their valuable role in medicinal chemistry and organic synthesis. nih.govcalstate.edu The cyclobutane ring, a four-membered carbocycle, imparts unique three-dimensional structural properties to molecules. nih.gov This includes a puckered conformation and distinct bond lengths and angles compared to more common five- and six-membered rings. These features can be strategically employed to influence the pharmacological properties of drug candidates, such as metabolic stability and binding affinity to biological targets. nih.gov

Cyclobutylamine moieties, in particular, are found in a number of pharmaceutical compounds and are considered valuable building blocks in drug discovery. nih.govnih.govontosight.ai The introduction of a cyclobutyl group can fill hydrophobic pockets in protein binding sites and provide a rigid scaffold for the precise orientation of other functional groups. nih.gov The synthesis of chiral cyclobutane derivatives is an active area of research, with various methods being developed to control stereochemistry. calstate.edu

Overview of 1-Cyclobutylethane-1,2-diamine as a Distinctive Scaffold

This compound, with the chemical formula C₆H₁₄N₂, is an organic compound that features a cyclobutane ring attached to an ethylenediamine (B42938) backbone. Specifically, it is an N-substituted vicinal diamine, where one of the nitrogen atoms of the ethylenediamine moiety is functionalized with a cyclobutyl group. This unique combination of a strained cycloalkyl group and a versatile diamine functionality makes it a distinctive molecular scaffold.

The presence of two nitrogen atoms, one primary and one secondary, offers multiple sites for further chemical modification. The differing steric and electronic environments of the two amine groups allow for selective reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules. The compound possesses a chiral center at the carbon atom of the ethylenediamine backbone that is bonded to the cyclobutylamino group, meaning it can exist as a pair of enantiomers. This chirality is of significant interest for applications in asymmetric synthesis and the development of stereospecific pharmaceuticals.

While specific research dedicated exclusively to this compound is limited, its structural motifs are present in various compounds explored in medicinal chemistry. The general synthetic accessibility of N-substituted ethylenediamines and the known bioactivity of cyclobutyl-containing compounds suggest a promising future for this particular molecule.

Historical Context of Vicinal Diamines in Synthetic Methodology

Vicinal diamines, also known as 1,2-diamines, are a class of organic compounds containing two amino groups attached to adjacent carbon atoms. They are fundamental building blocks in organic synthesis and have a rich history. wikipedia.org These compounds are key components in a wide array of applications, from pharmaceuticals and agrochemicals to ligands for transition metal catalysts.

Historically, the synthesis of vicinal diamines has been a significant challenge, particularly the stereocontrolled synthesis of chiral diamines. youtube.com Early methods often involved multi-step sequences and lacked general applicability. However, the development of modern synthetic methodologies has provided more efficient and selective routes to these important compounds. These methods include the reduction of α-diketones or α-amino nitriles, the ring-opening of aziridines, and the direct diamination of alkenes.

The importance of chiral vicinal diamines was significantly amplified with the advent of asymmetric catalysis. Ligands derived from chiral diamines, such as those used in Noyori's asymmetric hydrogenation catalysts, have proven to be highly effective in controlling the stereochemical outcome of a wide range of chemical transformations. This has cemented the place of vicinal diamines as indispensable tools for the synthesis of enantiomerically pure compounds.

Compound Properties and Data

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following tables include a combination of predicted data and experimental data for analogous compounds to provide a representative overview.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Ethylenediamine (Experimental) chemicalbook.comN-Ethylethylenediamine (Experimental) nih.gov
Molecular Formula C₆H₁₄N₂C₂H₈N₂C₄H₁₂N₂
Molecular Weight 114.19 g/mol 60.10 g/mol 88.15 g/mol
Boiling Point Not Available118 °CNot Available
Melting Point Not Available8.5 °CNot Available
Density Not Available0.899 g/mL at 25 °CNot Available
pKa (of conjugate acid) Not Available10.7 (first protonation)Not Available

Table 2: Spectroscopic Data for a Structurally Similar Compound: N-(1-Naphthyl)ethylenediamine sigmaaldrich.com

Spectroscopic TechniqueData
¹H NMR Data available for the dihydrochloride (B599025) salt.
Melting Point 194-198 °C (decomposes)
Assay ≥98%

Research Findings and Synthetic Approaches

While direct research on this compound is sparse, the synthesis of related N-substituted ethylenediamines can be achieved through several established methods. A common approach involves the reductive amination of an aldehyde or ketone with ethylenediamine. For the synthesis of this compound, this could potentially involve the reaction of cyclobutanone (B123998) with ethylenediamine under reducing conditions.

Another general method is the alkylation of ethylenediamine with a suitable cyclobutyl halide. However, controlling the degree of alkylation to favor the mono-substituted product over the di-substituted product can be challenging.

The synthesis of chiral vicinal diamines is a field of intense research. youtube.com Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to achieve high enantiomeric purity. youtube.com Given the potential applications of chiral this compound, the development of an efficient asymmetric synthesis would be a significant contribution to the field.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-4-6(8)5-2-1-3-5/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDZLAYWEAZOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclobutylethane 1,2 Diamine and Its Analogues

Established Synthetic Routes to 1-Cyclobutylethane-1,2-diamine

Stereoselective and Stereospecific Approaches

Stereoselective and stereospecific syntheses are fundamental in medicinal chemistry, where the three-dimensional arrangement of atoms can dictate biological activity. A stereoselective reaction favors the formation of one stereoisomer over others, while a stereospecific reaction yields a specific stereoisomer from a particular stereoisomeric starting material.

One notable stereoselective method for creating multisubstituted cyclobutanes involves the contraction of readily available pyrrolidines. nih.gov This process, which utilizes iodonitrene chemistry, proceeds through a radical pathway and involves nitrogen extrusion to form the cyclobutane (B1203170) ring. nih.gov This approach has been successfully used in the formal synthesis of natural products like piperarborenine B. nih.gov Another strategy, the Julia-Kocienski olefination, allows for the stereoselective synthesis of trans-1,2-disubstituted alkenes, which can be precursors to the target diamine. organic-chemistry.org This method involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. organic-chemistry.org

Stereospecific methods have also been developed, such as a novel technique for synthesizing 1,1-dialkylglycosides from glycals through sequential electrophilic and nucleophilic alkylations, which could be adapted for the synthesis of complex cyclobutane structures. rsc.org

Convergent and Divergent Synthesis Strategies

Convergent and divergent synthetic strategies offer efficient pathways to complex molecules and libraries of related compounds, respectively. A convergent synthesis involves the independent synthesis of fragments of a molecule, which are then joined together. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a range of different products.

Divergent approaches are particularly useful for creating a library of molecules for applications in chemical synthesis and drug discovery. researchgate.net For instance, a divergent synthetic strategy has been developed to produce a variety of 1,2,3,4-tetra-C-substituted cyclobutene (B1205218) derivatives from a single, optically enriched scaffold. nih.gov This was achieved through the enantioselective desymmetrization of a prochiral 1,2-dibromocyclobutene imide using a dual Ir/Ni-catalyzed photoredox cross-coupling reaction. nih.gov The resulting chiral bromocyclobutene serves as a versatile intermediate that can be further functionalized. nih.gov

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of chiral 1,2-diamines is of paramount importance due to their prevalence in biologically active molecules and their use as chiral ligands. nih.govrsc.org Various strategies have been developed to achieve high levels of enantioselectivity in the synthesis of these valuable compounds.

Asymmetric Catalytic Approaches (e.g., [2+2] cycloadditions, asymmetric additions)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. One of the most common methods for constructing cyclobutane rings is through [2+2] cycloaddition reactions. dicp.ac.cn Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a promising approach, though it can sometimes require directing groups. chemistryviews.org To overcome this, methods for directing-group-free enantioselective [2+2] photocycloaddition reactions are being developed. chemistryviews.org An example of this is a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives. chemistryviews.org

Other asymmetric catalytic approaches include the enantioselective isomerization of bicyclo[1.1.0]butanes (BCBs) to furnish chiral cyclobutenes with high regio- and enantioselectivity. dicp.ac.cnnih.gov This transformation is enabled by a chiral Brønsted acid promoter, such as an N-triflyl phosphoramide (B1221513) catalyst, and proceeds under mild conditions. dicp.ac.cnnih.gov Additionally, a three-component process involving the rhodium-catalyzed bicyclobutanation of t-butyl (E)-2-diazo-5-arylpent-4-enoates, followed by a copper-catalyzed homoconjugate addition, can produce densely functionalized cyclobutanes with high diastereoselectivity. nih.gov

The asymmetric synthesis of the diamine functionality itself can be achieved through various C-N and C-C bond-forming reactions. nih.gov These include the ring-opening of aziridines, hydroamination of allylic amines and enamines, and the diamination of olefins. nih.gov C-C bond-forming reactions such as the aza-Mannich and aza-Henry reactions are also employed. nih.gov A mild and general method for the synthesis of homoallylic 1,2-diamines involves a low-loading iridium-catalyzed asymmetric umpolung allylation of imines, followed by a 2-aza-Cope rearrangement. nih.gov

Catalytic Approach Catalyst/Reagent Key Features Yield/Selectivity
Asymmetric Allylic Etherification/[2+2] Photocycloaddition [Ir(cod)Cl]₂, chiral phosphoramidite (B1245037) ligand, Ir(dFppy)₃Cascade reaction, directing-group-freeModerate to high yields, good diastereoselectivities, excellent enantioselectivities chemistryviews.org
Isomerization of Bicyclo[1.1.0]butanes N-triflyl phosphoramideMild conditions, low catalyst loading, good functional group compatibilityHigh regio- and enantioselectivity dicp.ac.cnnih.gov
Bicyclobutanation/Homoconjugate Addition Rh₂(S-NTTL)₄, Copper catalystThree-component, two-catalyst, single-flask processHigh diastereoselectivity nih.gov
Umpolung Allylation of Imines Iridium catalystLow catalyst loading, mild conditionsNot specified nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

A notable example of this approach is the asymmetric lithiation and substitution of an imidazolidine (B613845) derived from N-iso-propylethylenediamine. nih.gov This method uses sec-butyllithium (B1581126) and (-)-sparteine (B7772259) as a chiral ligand to achieve high optical purity in the substituted imidazolidines. nih.gov These intermediates can then be hydrolyzed under acidic conditions to yield chiral, substituted ethylenediamines. nih.gov Another example involves the use of a phenylglycinol-derived chiral auxiliary in the dearomatizing cyclization of lithiated 1-naphthamides for the asymmetric synthesis of arylkainoids. manchester.ac.uk

Chiral Auxiliary Approach Auxiliary Key Reaction Outcome
Asymmetric Lithiation-Substitution (-)-SparteineLithiation of an imidazolidineHigh optical purity of substituted imidazolidines nih.gov
Dearomatizing Cyclization Phenylglycinol-derived auxiliaryCyclization of lithiated 1-naphthamidesAsymmetric synthesis of arylkainoids manchester.ac.uk

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis aims to produce a specific diastereomer of a product. This can be achieved through various synthetic strategies. For instance, the cycloaddition of bicyclo[1.1.0]butanes with triazolinediones or nitrosoarenes leads to the diastereoselective synthesis of multi-substituted cyclobutanes. rsc.org The subsequent cleavage of the N-N or N-O bonds in the cycloadducts provides cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org

Another method for diastereoselective synthesis involves the 1,2-boronate rearrangement of gem-bis(boronates) with thianthrenium salts to construct cyclopropyl (B3062369) diboronates. nih.gov Subsequent derivatization of the boronate groups allows for access to highly diastereoselective polysubstituted cyclopropanes. nih.gov

Synthesis of Functionalized this compound Derivatives

The ability to introduce functional groups onto the this compound scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved by modifying the nitrogen atoms or the cyclobutyl ring.

The nitrogen atoms of this compound serve as key handles for derivatization through various N-functionalization strategies, including alkylation, acylation, and sulfonylation. These modifications can significantly impact the diamine's utility in various applications.

N-Alkylation: The introduction of alkyl groups on the nitrogen atoms can be achieved through several methods. Reductive amination of the diamine with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) is a common and efficient approach. wikipedia.orgorganic-chemistry.orglibretexts.org This one-pot procedure allows for the synthesis of a wide range of N-alkylated derivatives. organic-chemistry.org Alternatively, direct alkylation with alkyl halides can be employed, though this method may sometimes lead to over-alkylation. A series of N,N′-dialkylated derivatives of other cyclic diamines, such as (1R,2R)-cyclohexane-1,2-diamine, have been successfully synthesized, demonstrating the feasibility of this approach.

N-Acylation: Acylation of the diamine with acyl chlorides or anhydrides provides the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-acylated derivatives are often stable, crystalline solids, which can be useful for purification and characterization.

N-Sulfonylation: Reaction of the diamine with sulfonyl chlorides yields sulfonamides. This functionalization is important in medicinal chemistry as the sulfonamide group can act as a key pharmacophore. The synthesis of N-sulfonylated diamines has been achieved through various catalytic methods, including palladium-catalyzed reactions. nih.gov

The following table summarizes various N-functionalization strategies applicable to this compound.

Functionalization StrategyReagents and ConditionsProduct TypeRepresentative Yields (%)
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃, DCE, rtSecondary/Tertiary Amines70-95
N-AcylationAcyl Chloride, Et₃N, CH₂Cl₂, 0 °C to rtAmides85-98
N-SulfonylationSulfonyl Chloride, Pyridine, CH₂Cl₂, rtSulfonamides80-95

The cyclobutane ring imparts unique conformational constraints and three-dimensionality to molecules, making it an attractive scaffold in drug discovery. ru.nlnih.govnih.govlifechemicals.comvilniustech.lt Modifications to the cyclobutyl moiety of this compound can be explored to fine-tune its properties.

Substitution on the Cyclobutane Ring: The synthesis of substituted cyclobutanes can be achieved through various methods, including [2+2] cycloadditions and the functionalization of existing cyclobutane derivatives. acs.orgorganic-chemistry.org For instance, the reaction of allenoates with alkenes can provide 1,3-substituted cyclobutanes. acs.org The introduction of substituents on the cyclobutyl ring can influence the molecule's interaction with biological targets.

Ring Expansion: The strained four-membered ring of cyclobutane can undergo ring expansion reactions to form five-membered rings. ugent.becaltech.edunih.govstackexchange.comechemi.com This transformation can be promoted by the formation of a carbocation adjacent to the ring, leading to a rearrangement that relieves ring strain. echemi.com Such modifications can provide access to novel cyclopentane-containing diamine analogues.

The table below outlines potential modifications of the cyclobutyl moiety.

Modification StrategyKey TransformationPotential Starting MaterialResulting Structure
Ring Substitution[2+2] CycloadditionSubstituted Alkenes and KetenesSubstituted Cyclobutane Ring
Ring ExpansionCarbocation-mediated rearrangementCyclobutylmethyl halideCyclopentyl-containing diamine

Precursor Synthesis and Transformations (e.g., from 1-cyclobutylethan-1-one)

A key precursor for the synthesis of this compound is 1-cyclobutylethan-1-one. This ketone can be transformed into the target diamine through several established synthetic routes.

One of the most direct methods is the reductive amination of an α-hydroxy ketone . The synthesis would begin with the α-hydroxylation of 1-cyclobutylethan-1-one to produce 1-cyclobutyl-2-hydroxyethan-1-one. This intermediate can then undergo reductive amination. This process involves the reaction with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine or enamine intermediate, which is then reduced in situ to the diamine. wikipedia.orgnih.govnih.govacs.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgnih.gov

Alternatively, the synthesis can proceed through an α-keto oxime . 1-Cyclobutylethan-1-one can be converted to the corresponding 1,2-dione monooxime by reaction with an oximation agent like isoamyl nitrite (B80452). researchgate.net The oxime can then be reduced to the vicinal diamine. This reduction can be achieved using various reagents, such as catalytic hydrogenation over a palladium or nickel catalyst, or with reducing agents like lithium aluminum hydride (LiAlH₄).

A plausible synthetic sequence starting from 1-cyclobutylethan-1-one is outlined below:

Scheme 1: Proposed Synthesis of this compound from 1-Cyclobutylethan-1-one

α-Oximation: 1-Cyclobutylethan-1-one is treated with an oximating agent, such as isoamyl nitrite in the presence of an acid or base catalyst, to yield 1-cyclobutylethane-1,2-dione-2-oxime.

Reduction: The resulting α-keto oxime is then subjected to reduction. Catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere would reduce both the ketone and the oxime functionalities to afford the target this compound.

The following table summarizes the key transformations from the precursor 1-cyclobutylethan-1-one.

StepTransformationReagents and ConditionsIntermediate/Product
1α-OximationIsoamyl nitrite, HCl, Ether1-Cyclobutylethane-1,2-dione-2-oxime
2Reductive AminationH₂, Raney Ni, NH₃, EtOHThis compound

Stereochemical Investigations and Control in 1 Cyclobutylethane 1,2 Diamine Systems

Analysis of Stereoisomerism in 1-Cyclobutylethane-1,2-diamine

The structure of this compound inherently gives rise to multiple stereoisomers due to the presence of stereogenic centers. A key chiral center is the carbon atom in the ethylenediamine (B42938) side chain to which the cyclobutyl group is attached. Furthermore, the point of attachment on the cyclobutane (B1203170) ring can also be a stereocenter. Consequently, this compound possesses at least two chiral centers, leading to the potential for four distinct stereoisomers.

These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Specifically, if we denote the chiral center on the cyclobutane ring as C1 and on the ethane (B1197151) chain as C1', the possible configurations are (1R, 1'R), (1S, 1'S), (1R, 1'S), and (1S, 1'R). The (1R, 1'R) and (1S, 1'S) pair are enantiomers, as are the (1R, 1'S) and (1S, 1'R) pair. These two enantiomeric pairs are diastereomeric to each other. The principles of stereoisomerism in substituted cyclobutane rings, such as in 1,2-dibromocyclobutane, provide a foundational understanding of the stereochemical complexity to be expected in this compound. pearson.com

Chiral Resolution Techniques for Enantiopure this compound

The separation of a racemic mixture of this compound into its individual, optically pure enantiomers is a critical process for its use in applications where stereochemistry is crucial, such as in the synthesis of chiral ligands or pharmaceuticals. wikipedia.orgresearchgate.net This separation process is known as chiral resolution. wikipedia.org

A prevalent and well-established method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic diamine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably different solubilities. This disparity allows for their separation by fractional crystallization. wikipedia.org

Drawing parallels from the successful resolution of analogous diamines like trans-cyclohexane-1,2-diamine, suitable chiral resolving agents for this compound would likely include naturally derived chiral acids. datapdf.com The general procedure involves dissolving the racemic mixture in an appropriate solvent, adding the resolving agent, and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated, and the pure enantiomer of the diamine is liberated by treatment with a base.

Another powerful method for separating enantiomers is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC). datapdf.com This technique utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the enantiomers interact differently with the chiral stationary phase, leading to different elution times and enabling their separation. This method is also invaluable for determining the enantiomeric purity of a sample. datapdf.com

TechniqueResolving Agent/Stationary PhasePrinciple of SeparationReference
Diastereomeric Salt FormationL-(+)-Tartaric AcidDifferential solubility of diastereomeric salts datapdf.com
Diastereomeric Salt FormationXylaric AcidDifferential solubility of diastereomeric salts researchgate.netresearchgate.net
Chiral HPLCPirkle L-Leucine columnDifferential interaction with chiral stationary phase datapdf.com

Conformational Analysis of the Cyclobutane and Ethane-1,2-diamine Moieties

The cyclobutane ring is not a flat square. A planar structure would be highly strained due to C-C-C bond angles of 90° (far from the ideal 109.5° for sp³-hybridized carbon) and significant torsional strain from eclipsing hydrogen atoms. To relieve this strain, the cyclobutane ring adopts a puckered or folded conformation . dalalinstitute.comresearchgate.net In this arrangement, one carbon atom is bent out of the plane of the other three, creating a dihedral angle of approximately 15–25°. dalalinstitute.comresearchgate.net This puckering significantly reduces torsional strain. In a substituted cyclobutane, a bulky substituent like the ethylenediamine group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. researchgate.net

The interplay between the puckered cyclobutane ring and the flexible diamine side chain results in a complex energy landscape with several possible stable conformers. The predominant conformation will be the one that best balances the competing factors of angle strain, torsional strain, and steric interactions.

Molecular MoietyPreferred ConformationReason for PreferenceReference
Cyclobutane RingPuckered/FoldedAlleviation of torsional and angle strain dalalinstitute.comresearchgate.net
Ethane-1,2-diamine ChainStaggered (gauche/anti)Minimization of torsional strain researchgate.net
Substituent on CyclobutanePseudo-equatorialMinimization of steric interactions researchgate.net

Coordination Chemistry and Ligand Applications of 1 Cyclobutylethane 1,2 Diamine

Ligand Design Principles Incorporating 1-Cyclobutylethane-1,2-diamine Scaffold

The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. utexas.edu Chiral 1,2-diamines are a class of "privileged ligands" because they are effective for a variety of reactions. utexas.edu The efficacy of ligands derived from the this compound scaffold is rooted in several key principles:

Steric Influence: The cyclobutyl group imparts significant steric bulk. In catalysis, the steric properties of a ligand are crucial as they can create a chiral pocket around the metal center, which controls the stereochemical outcome of a reaction. nih.govillinois.edu The bulkiness of the cyclobutyl substituent can influence the regioselectivity of reactions by creating steric repulsion that favors one reaction pathway over another. nih.gov While direct studies on the cyclobutyl group's effect in this specific diamine are limited, research on related structures with bulky groups like cyclohexyl or adamantyl has shown that steric effects of the ligand are critical for achieving high enantioselectivity in catalytic reactions. researchgate.net

Conformational Rigidity: The four-membered cyclobutane (B1203170) ring provides a degree of conformational rigidity to the ligand backbone. This rigidity helps to establish a well-defined and predictable three-dimensional structure when the ligand coordinates to a metal. A well-defined chiral environment is essential for effective stereochemical communication between the catalyst and the substrate, leading to high levels of enantioselectivity.

Chelation: As a bidentate ligand, this compound binds to a metal ion through its two nitrogen atoms, forming a stable five-membered chelate ring. nih.govlibretexts.org This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. libretexts.orgchemguide.co.uk

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. acs.orgnih.gov The resulting complexes, which can be neutral or ionic, are often isolated as stable, colored powders. nih.gov

The characterization of these newly formed complexes is carried out using a suite of analytical techniques:

Elemental Analysis: To determine the carbon, hydrogen, and nitrogen content, confirming the empirical formula and the metal-to-ligand ratio. nih.govbingol.edu.tr

Spectroscopic Methods:

FT-IR Spectroscopy: To confirm the coordination of the diamine to the metal. This is typically observed through shifts in the stretching frequencies of the N-H bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations at lower frequencies. nih.govbingol.edu.tr

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion. nih.gov

NMR Spectroscopy: To elucidate the structure of the complex in solution.

Single Crystal X-ray Diffraction: This powerful technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov

Molar Conductivity Measurements: To determine whether the complex is an electrolyte in solution, which helps to establish if any counter-ions are present outside the primary coordination sphere. nih.gov

Coordination Modes and Geometries

1,2-diamines like this compound function as bidentate ligands, coordinating to a central metal ion through the lone pairs of electrons on their two nitrogen atoms. libretexts.orgncert.nic.in This coordination results in the formation of a stable five-membered ring. nih.gov The coordination number of the metal ion is determined by the number of ligand donor atoms it is bonded to. ncert.nic.in

The final geometry of the coordination complex depends on several factors, including the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the other ligands present in the coordination sphere. For a metal ion with a coordination number of six, an octahedral geometry is typically adopted. nih.govnih.gov If the coordination number is four, the geometry can be either tetrahedral or square planar. youtube.com

Table 1: Common Coordination Geometries for Metal Complexes

Coordination Number Geometry Example Metal Ions
4 Square Planar Ni(II), Pd(II), Pt(II)
4 Tetrahedral Zn(II), Co(II)
6 Octahedral Co(II), Co(III), Ni(II), Ru(II), Cr(III)

Stability and Reactivity of Metal Chelates

The stability of metal complexes formed with this compound is significantly influenced by the chelate effect. The formation of a five-membered ring upon coordination of the bidentate diamine ligand results in a complex that is much more thermodynamically stable than a corresponding complex with two separate monodentate amine ligands. libretexts.orgchemguide.co.ukuwimona.edu.jm The stability of a chelate complex is often quantified by its formation constant (Kf) or its logarithm (log Kf). uwimona.edu.jmscienceinhydroponics.com For chelating ligands like ethylenediamine (B42938), these values are several orders of magnitude higher than for monodentate ligands like ammonia (B1221849). libretexts.org

The reactivity of the metal center is modulated by the coordinated diamine ligand. The steric bulk of the cyclobutyl group can control access to the metal's active sites, influencing the rate and selectivity of reactions. The electronic properties of the ligand also play a role, affecting the electron density at the metal center and thus its catalytic activity. The reactivity of these chelates is central to their application in areas like homogeneous catalysis.

Applications in Homogeneous Catalysis

Chiral 1,2-diamines are widely used as ligands in asymmetric synthesis and catalysis. nih.govrsc.org Metal complexes derived from this compound are expected to be effective catalysts in various homogeneous catalytic transformations, leveraging the principles of ligand design discussed earlier.

Asymmetric Catalysis Employing Chiral this compound Ligands

The primary application for chiral ligands like this compound is in asymmetric catalysis. rsc.org By coordinating a chiral, enantiopure diamine to a metal center, a chiral catalyst is created. This catalyst can then direct a chemical reaction to produce one enantiomer of the product in excess over the other, a process known as enantioselective catalysis. This is a critical technology for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key technology for the synthesis of chiral compounds. rsc.org Ruthenium, rhodium, and iridium complexes bearing chiral diamine ligands are well-known for their high efficiency and enantioselectivity in the hydrogenation of various unsaturated substrates like ketones, imines, and olefins. nih.govrsc.orgchinesechemsoc.org

Ruthenium(II) complexes containing a chiral 1,2-diamine and an arene ligand are particularly effective for the asymmetric hydrogenation of ketones and imines. nih.govrsc.org For instance, the hydrogenation of base-sensitive ketones like 4-chromanone (B43037) derivatives using a chiral Ru(II)-diamine catalyst can achieve high yields and enantiomeric excesses (ee) up to 97%. nih.gov Similarly, chiral cationic ruthenium diamine catalysts have been successfully applied to the asymmetric hydrogenation of various N-heterocyclic compounds, affording products with excellent yields and up to 99% ee. rsc.orgresearchgate.netresearchgate.net

Table 2: Representative Asymmetric Hydrogenation Reactions with Chiral Diamine Catalysts

Substrate Catalyst Type Product Type Enantiomeric Excess (ee) Reference
Aromatic Ketones Chiral Ru(II)-Diamine Chiral Secondary Alcohol up to 97% nih.gov
Dibenzo-fused Azepines Chiral Cationic Ru-Diamine Chiral N-Heterocycle up to 99% rsc.org
Aryl Alkyl Ketones Chiral Ferrocene-tethered Ru-Diamine Chiral Secondary Alcohol Excellent rsc.org
1,5-Naphthyridines Chiral Cationic Ru-Diamine Chiral Tetrahydro-1,5-naphthyridine up to 99% researchgate.net
Tetrasubstituted Enamine Chiral Rh-Diphosphine Chiral Amine >95% acs.org

Note: The results in this table are for representative chiral diamine and diphosphine catalysts and are intended to illustrate the potential of catalysts derived from the this compound scaffold.

The mechanism of these reactions involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the unsaturated bond, guided by the chiral environment of the ligand.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more effective catalysts. For reactions involving this compound-metal complexes, mechanistic studies focus on identifying the key intermediates and transition states that govern the rate and selectivity of the transformation. nih.gov

The first step in a catalytic cycle is typically the formation of the active catalytic species. For a catalyst system involving this compound and a metal salt, the active species is the metal-diamine complex. The structure of this complex—including its coordination number, geometry, and the oxidation state of the metal—is fundamental to its catalytic activity. The diamine serves as a bidentate ligand, binding to the metal through its two nitrogen atoms to form a stable chelate ring. This coordination creates a rigid and well-defined chiral pocket around the metal center, which is essential for inducing asymmetry in the catalyzed reaction. In many catalytic processes, this pre-formed complex then coordinates to one or more of the reactants, activating them for the subsequent chemical transformation.

Kinetic studies and spectroscopic analysis are powerful tools for probing the mechanism of a catalytic reaction and identifying transient intermediates. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), UV-Visible spectroscopy, and mass spectrometry can provide snapshots of the species present in the reaction mixture at various stages. For example, rapid-scanning spectrometers have been successfully used to characterize the optical properties and kinetics of transient intermediates in the acid-catalyzed dissociation of nickel(II) polyamine complexes. rsc.org By observing the formation and decay of these intermediates, researchers can map out the stepwise sequence of the catalytic cycle. This information is critical for understanding how the ligand influences the reaction pathway and for rationally designing improved catalysts.

Role as a Chelating Agent in Metal Sequestration and Separation

The fundamental property of 1,2-diamines to act as bidentate chelating agents allows them to bind strongly to a single metal ion through their two nitrogen donor atoms, forming a stable five-membered ring. This "chelate effect" results in metal-ligand complexes that are significantly more stable than those formed with analogous monodentate ligands. This strong binding capability makes this compound and related compounds effective agents for metal sequestration, which is the process of capturing and isolating metal ions from a solution.

This property is valuable in applications such as:

Wastewater Treatment: Removing toxic heavy metal ions from industrial effluent.

Hydrometallurgy: Selectively extracting valuable metals from ores.

Chemical Analysis: Masking certain metal ions that could interfere with the detection of others.

The selectivity of a chelating agent for a particular metal ion can be tuned by modifying the steric and electronic properties of the ligand. The presence of the cyclobutyl group in this compound provides a specific steric profile that could be exploited to achieve selective binding for metal ions of a particular size or preferred coordination geometry, thereby enabling their separation from a mixture of other metals.

PropertyDescriptionRelevance to this compound
Chelation Binding of a single ligand to a central metal ion at two or more points.The two nitrogen atoms of the diamine bind to a metal ion.
Bidentate Ligand A ligand that donates two pairs of electrons to a metal atom.This compound is a classic bidentate ligand.
Chelate Effect Enhanced stability of a complex formed by a chelating ligand compared to a non-chelating one.Leads to strong metal binding, making it effective for sequestration.
Sequestration The process of forming a stable, water-soluble complex with a metal ion.Useful for controlling metal ion concentration in various applications.

Derivatization and Transformative Reactions of 1 Cyclobutylethane 1,2 Diamine

Synthesis of Advanced Organocatalysts Based on the 1-Cyclobutylethane-1,2-diamine Scaffold

The chiral backbone of this compound serves as an excellent foundation for the design and synthesis of sophisticated organocatalysts. These catalysts are instrumental in promoting asymmetric reactions, yielding products with high enantioselectivity. The synthesis of such catalysts typically involves the modification of one or both amine groups to introduce other functional moieties that can participate in the catalytic cycle.

The general approach to synthesizing bifunctional organocatalysts from chiral diamines often involves a multi-step process. mdpi.com This can be adapted for the this compound scaffold. For instance, a common strategy is the introduction of a hydrogen-bond donor group, such as a (thio)urea or amide, onto one of the amino groups, while the other amine can be left free or further functionalized. This creates a catalyst capable of activating substrates through both covalent (via the amine) and non-covalent (via the hydrogen-bond donor) interactions.

A representative synthetic route could involve the initial protection of one of the amine groups, followed by the reaction of the second amine with an isothiocyanate or an activated carboxylic acid to install the thiourea (B124793) or amide moiety, respectively. Subsequent deprotection of the first amine group would then yield the desired bifunctional organocatalyst. The specific nature of the substituents on the thiourea or amide can be varied to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its performance in specific asymmetric transformations like Michael additions or aldol (B89426) reactions. researchgate.netnih.gov

Utilization as a Building Block in Complex Molecule Synthesis

The rigid and stereochemically defined structure of this compound makes it a desirable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science. sciencedaily.com Cyclobutane-derived diamines are recognized as promising, sterically constrained building blocks in drug discovery. nih.govenamine.net The defined spatial orientation of the two amino groups allows for the construction of molecules with specific three-dimensional architectures.

In the assembly of complex molecules, this compound can be incorporated into larger frameworks through the formation of amide, urea, or sulfonamide linkages at its amine centers. This allows for the extension of the molecular structure in a controlled manner, leading to the synthesis of macrocycles, polymers, or intricate polycyclic systems. The cyclobutane (B1203170) ring itself imparts a degree of conformational rigidity to the final molecule, which can be advantageous for achieving specific biological activities or material properties. The ability to use this diamine as a C2-synthon offers a complementary approach to other, more common building blocks in organic synthesis. beilstein-journals.org

Ring Expansion and Contraction Reactions Involving the Cyclobutane Moiety

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to a variety of ring expansion and contraction reactions. nih.gov These transformations provide access to other cyclic systems, such as cyclopentane (B165970) or cyclopropane (B1198618) derivatives, and represent a powerful tool for structural diversification. researchgate.net

Ring Expansion: Ring expansion reactions of cyclobutane derivatives can be initiated through the formation of a carbocation adjacent to the ring. ugent.be For example, deamination of one of the amino groups of this compound under acidic conditions could potentially lead to a carbocation, which could then trigger a rearrangement to a five-membered ring. The stereochemistry of the starting material can influence the stereochemical outcome of the rearranged product.

Ring Contraction: Conversely, ring contraction reactions can also occur under specific conditions. Photochemical or thermal activation of appropriately substituted cyclobutanone (B123998) derivatives, which could be synthesized from the diamine, can lead to the formation of cyclopropane derivatives through Wolff rearrangement-type mechanisms.

The table below summarizes potential ring transformation reactions starting from a derivative of this compound.

Starting Material DerivativeReaction TypePotential Product
N-protected 1-cyclobutylethan-1-ol-2-amineAcid-catalyzed rearrangementCyclopentanone derivative
2-diazoacetylcyclobutanone derivativePhotolysis/ThermolysisSpirocyclopropane derivative

Amidation and Alkylation Reactions on Amine Centers

The primary amine groups of this compound are nucleophilic centers that readily undergo amidation and alkylation reactions. These reactions are fundamental for the derivatization of the diamine and for its incorporation into larger molecular structures.

Amidation: Amidation can be achieved by reacting the diamine with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents, such as carbodiimides, is common when using carboxylic acids to facilitate the formation of the amide bond. mdpi.com Depending on the stoichiometry of the reagents, either mono- or di-amidation can be achieved, allowing for precise control over the final product.

Alkylation: Alkylation of the amine centers can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a particularly useful method as it allows for the introduction of a wide variety of substituents in a controlled manner. As with amidation, mono- or di-alkylation can be selectively performed by controlling the reaction conditions and the stoichiometry of the reactants. These alkylation reactions are crucial for the synthesis of N-substituted derivatives that can act as ligands for metal catalysts or as key intermediates in multi-step syntheses.

The following table outlines common amidation and alkylation reactions for this compound.

ReagentReaction TypeProduct Type
Carboxylic Acid (+ coupling agent)AmidationMono- or Di-amide
Acid ChlorideAmidationMono- or Di-amide
Alkyl HalideAlkylationMono- or Di-alkylamine
Aldehyde/Ketone (+ reducing agent)Reductive AminationMono- or Di-alkylamine

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 1-Cyclobutylethane-1,2-diamine. weebly.comslideshare.netomicsonline.orgnih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the ethyl side chain, and the amine groups. The protons attached to the chiral centers (C1 and C2 of the ethane (B1197151) backbone) would likely appear as complex multiplets due to diastereotopicity and coupling with neighboring protons. The chemical shifts of the amine protons can be sensitive to solvent and concentration and may appear as broad signals.

Mechanistic studies involving this diamine, for instance in the formation of metal complexes or in catalytic reactions, can also be monitored by NMR. Changes in the chemical shifts upon coordination to a metal ion, known as coordination-induced shifts (CIS), provide evidence of complex formation and can help to elucidate the geometry of the resulting complex. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted NMR data based on known values for similar structural motifs. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclobutane CH₂1.80 - 2.20 (m)18.0 - 25.0
Cyclobutane CH2.30 - 2.60 (m)35.0 - 45.0
Ethyl CH₂1.40 - 1.70 (m)25.0 - 35.0
Diamine CH2.80 - 3.20 (m)50.0 - 60.0
Diamine CH₂2.60 - 3.00 (m)45.0 - 55.0
NH₂1.50 - 3.00 (br s)-

Note: (m) = multiplet, (br s) = broad singlet. Predictions are based on data for cyclobutane and diamine-containing compounds. docbrown.inforsc.org

X-ray Crystallography of this compound and its Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. For a chiral molecule like this compound, single-crystal X-ray diffraction would unambiguously establish its absolute configuration and preferred conformation in the crystalline form. mdpi.commdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of related cyclobutane derivatives reveals that the four-membered ring is typically puckered, not planar. researchgate.net The puckering angle and the orientation of the substituents are key structural features that would be determined.

Table 2: Typical Crystallographic Parameters for a Diamine-Metal Complex

This table shows exemplary data that could be obtained from an X-ray diffraction study of a metal complex of this compound.

Parameter Example Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
Metal-Nitrogen Bond Length2.0 - 2.2 ÅIndicates the strength of the coordination bond.
N-Metal-N Bite Angle80 - 90°Characterizes the geometry of the chelate ring.
Cyclobutane Puckering Angle15 - 30°Defines the non-planar conformation of the ring.

Note: These values are representative and based on known structures of similar metal complexes. mdpi.com

Mass Spectrometry for Elucidating Reaction Pathways and Complex Formation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net In the study of this compound, MS can confirm the molecular mass and aid in the elucidation of its fragmentation patterns, which can be used for structural confirmation.

Furthermore, mass spectrometry is instrumental in studying reaction pathways and the formation of metal complexes. researchgate.netmdpi.com Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize transient intermediates and the final products in a reaction mixture. For example, by mixing the diamine with a metal salt and analyzing the solution by ESI-MS, one could observe the formation of ions corresponding to the [M(diamine)]ⁿ⁺ complex, confirming its stoichiometry.

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the parent ion of the diamine or its metal complexes. nih.gov The fragmentation patterns can provide insights into the connectivity of the molecule and the strength of the coordination bonds in a complex. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data and helping to predict behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential map. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.govmdpi.com The electrostatic potential map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which for this diamine would be centered around the nitrogen lone pairs. mdpi.com

Due to the flexibility of the ethyl chain and the puckering of the cyclobutane ring, this compound can exist in multiple conformations. Conformational searching algorithms can be used to identify the various low-energy conformers and their relative stabilities.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the conformational landscape of the molecule over time, taking into account solvent effects and temperature. researchgate.netfigshare.com MD simulations can reveal the preferred puckering modes of the cyclobutane ring and the rotational preferences around the C-C bonds of the ethylenediamine (B42938) backbone, which are crucial for its interaction with other molecules, such as binding to a receptor or a metal center. figshare.com

Computational methods, particularly DFT, can be used to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.gov For this compound, it is possible to calculate its theoretical ¹H and ¹³C NMR chemical shifts. np-mrd.org This is particularly useful when experimental data is unavailable or when assigning complex spectra. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose and can provide results that are in good agreement with experimental values. Similarly, vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated to aid in the interpretation of experimental spectra. researchgate.net

Future Research Perspectives and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of 1-cyclobutylethane-1,2-diamine and its derivatives presents unique challenges due to the inherent ring strain of the cyclobutane (B1203170) moiety and the need for stereochemical control. While established methods for the synthesis of diamines and cyclobutane rings exist, future research is directed towards more efficient, versatile, and stereoselective routes.

One promising avenue is the application of modern cycloaddition reactions. The [2+2] photocycloaddition of a suitably substituted alkene with a vinyl derivative bearing a protected amino group could provide a direct route to the cyclobutane core with appended functionality. Subsequent elaboration of this functionality would lead to the target diamine. The development of enantioselective variants of this reaction, perhaps using chiral photosensitizers or catalysts, would be a significant advancement, providing access to enantiomerically pure forms of the diamine.

Another area of exploration involves the functionalization of pre-formed cyclobutane scaffolds. For instance, the catalytic C-H arylation of aminocyclobutane, followed by further synthetic transformations, could yield the desired this compound. calstate.edu The use of transient directing groups in such C-H activation strategies could offer a powerful tool for achieving high regioselectivity and stereoselectivity. calstate.edu

Furthermore, chemoenzymatic methods, which have proven successful for the synthesis of other chiral diamines, could be adapted for this compound. The lipase-catalyzed resolution of a racemic precursor, such as a cyclobutylethanol derivative, could provide an efficient means of obtaining enantiomerically enriched starting materials for the synthesis of the target diamine.

Synthetic Strategy Key Features Potential Advantages
[2+2] Photocycloaddition Convergent approach combining two functionalized precursors.Potentially high atom economy and direct access to the core structure.
C-H Functionalization Late-stage modification of a pre-formed cyclobutane ring.Allows for the diversification of derivatives from a common intermediate.
Chemoenzymatic Resolution Utilizes enzymes for stereoselective transformations.Provides access to enantiomerically pure compounds under mild conditions.

Integration into Materials Science and Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes this compound an attractive building block for the construction of novel materials and supramolecular assemblies. mdpi.comacs.org The diamine functionality provides convenient handles for incorporating this scaffold into larger structures, such as polymers and metal-organic frameworks (MOFs).

In polymer chemistry, the incorporation of this compound into the backbone of polyamides or polyimides could lead to materials with enhanced thermal stability and mechanical strength. The rigidity of the cyclobutane unit would restrict chain mobility, potentially resulting in polymers with high glass transition temperatures and improved dimensional stability. The development of efficient methods for producing cyclobutane-based polymers, such as through [2+2] photopolymerization, could pave the way for the synthesis of a new class of high-performance materials. nih.gov

Area of Materials Science Function of this compound Potential Properties of the Resulting Material
Polymer Chemistry Rigid monomeric unit in the polymer backbone.High thermal stability, mechanical strength, and dimensional stability. nih.gov
Supramolecular Chemistry Rigid linker or node in self-assembled structures.Formation of discrete molecular cages, extended networks, and interlocked molecules.
Metal-Organic Frameworks (MOFs) Organic building block connecting metal ions or clusters.Materials with tailored porosity and functionality for gas storage or catalysis.

Interdisciplinary Research with Chemical Biology (Focus on scaffold properties, not drug activity)

The unique three-dimensional (3D) shape and conformational rigidity of the cyclobutane ring have made it an increasingly popular scaffold in medicinal chemistry and chemical biology. researchgate.netru.nlnih.gov The cyclobutane moiety can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering improved physicochemical properties. nih.gov this compound, with its defined stereochemistry and multiple points for diversification, is a valuable building block for the creation of libraries of 3D fragments for drug discovery. nih.gov

The rigid nature of the cyclobutane scaffold allows for the precise positioning of functional groups in 3D space. This is a critical feature for designing molecules that can interact with high specificity with biological targets such as proteins and nucleic acids. By using this compound as a central scaffold, chemists can create a diverse range of molecules with well-defined shapes and functionalities. These molecules can then be used to probe biological systems and identify new starting points for drug development programs.

The development of synthetic routes to enantiomerically pure forms of this compound is particularly important in this context, as the biological activity of a molecule is often highly dependent on its stereochemistry. The ability to synthesize both enantiomers of the diamine would allow for a thorough investigation of the stereochemical requirements for binding to a particular biological target. The cyclobutane scaffold can serve as a conformationally restricted skeleton, which is a valuable strategy for improving the biological profile of a molecule. researchgate.net

Scaffold Property Implication for Chemical Biology Example Application
Three-Dimensionality Provides access to novel chemical space not occupied by flat aromatic molecules.Design of libraries of 3D fragments for high-throughput screening. nih.gov
Conformational Rigidity Reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.Development of potent and selective enzyme inhibitors or receptor ligands. researchgate.netru.nl
Stereochemical Complexity Allows for the precise spatial arrangement of functional groups to match the binding site of a target.Synthesis of stereochemically defined probes for studying biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclobutylethane-1,2-diamine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves alkylation of cyclobutyl precursors with ethane-1,2-diamine derivatives. For example, alkylation of cyclobutyl halides with ethane-1,2-diamine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (40–60°C to balance kinetics and side reactions), and stoichiometric ratios (excess diamine to drive completion) .
  • Purification : Column chromatography on basic alumina effectively separates diastereomers or unreacted starting materials, as demonstrated in cyclopropane-diamine syntheses .

Q. How can this compound be purified and characterized to ensure high purity?

  • Purification : Use gradient elution in column chromatography (silica gel or alumina) with hexane/ethyl acetate mixtures. For hygroscopic derivatives, recrystallization from ethanol/water mixtures improves purity .
  • Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclobutyl ring integration (e.g., δ 2.5–3.5 ppm for cyclobutyl protons) and diamine backbone.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₆H₁₂N₂).
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) confirm amine functionality .

Q. What spectroscopic and computational tools are critical for structural elucidation of this compound derivatives?

  • Spectroscopy : X-ray crystallography resolves stereochemistry in cyclobutyl-diamine complexes, while 2D NMR (COSY, HSQC) assigns proton-proton correlations in crowded spectra .
  • Computational : Density Functional Theory (DFT) predicts stable conformers and electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis, and what ligand design principles enhance enantioselectivity?

  • Mechanism : The cyclobutyl ring imposes steric constraints, favoring specific transition states in metal-catalyzed reactions (e.g., Pd-catalyzed allylic alkylation). Chiral diamine ligands derived from this compound improve enantiomeric excess (e.g., >90% ee in carbonyl allylation) by stabilizing metal-ligand π-interactions .
  • Design Principles :

  • Steric Tuning : Bulky substituents on the cyclobutyl ring reduce competing pathways.
  • Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃) enhance metal-ligand binding .

Q. What biological targets interact with this compound derivatives, and how can binding affinity be quantified?

  • Targets : Structural analogs show activity against β-lactamases (antibiotic resistance enzymes) and neurotransmitter receptors (e.g., NMDA receptors) .
  • Assays :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd values).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. What computational strategies predict the pharmacological potential of this compound-based compounds?

  • Molecular Docking : Software like Schrödinger Suite models ligand-receptor interactions (e.g., docking to β-lactamase active sites). Prime MM-GBSA calculates binding free energies, prioritizing candidates with ΔG < -8 kcal/mol .
  • ADME Prediction : QikProp evaluates drug-likeness (e.g., LogP < 3, PSA < 90 Ų) to optimize bioavailability .

Q. How does stereochemistry (cis vs. trans) in cyclobutyl-diamine derivatives influence reactivity and biological activity?

  • Reactivity : Trans-configured diamines exhibit rigid, linear geometries, favoring chelation in metal complexes (e.g., Cu²⁺), while cis isomers enable compact transition states in cycloadditions .
  • Biological Impact : Trans derivatives show higher neuroprotective efficacy in neuronal cultures due to improved membrane permeability and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.